BenchChemオンラインストアへようこそ!

4,6-Dimethyl-2-phenylfuro[2,3-d]pyrimidine

Lipophilicity Drug-likeness Permeability

4,6-Dimethyl-2-phenylfuro[2,3-d]pyrimidine (CAS 96714‑77‑1) is a heterocyclic small molecule belonging to the furo[2,3‑d]pyrimidine class. Its structure features a fused furan–pyrimidine bicyclic core with methyl substituents at positions 4 and 6 and a phenyl ring at position 2.

Molecular Formula C14H12N2O
Molecular Weight 224.263
CAS No. 96714-77-1
Cat. No. B2591107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dimethyl-2-phenylfuro[2,3-d]pyrimidine
CAS96714-77-1
Molecular FormulaC14H12N2O
Molecular Weight224.263
Structural Identifiers
SMILESCC1=CC2=C(N=C(N=C2O1)C3=CC=CC=C3)C
InChIInChI=1S/C14H12N2O/c1-9-8-12-10(2)15-13(16-14(12)17-9)11-6-4-3-5-7-11/h3-8H,1-2H3
InChIKeyBVRDDGBKFXWGMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,6-Dimethyl-2-phenylfuro[2,3-d]pyrimidine – Core Scaffold and Physicochemical Identity for Procurement Decisions


4,6-Dimethyl-2-phenylfuro[2,3-d]pyrimidine (CAS 96714‑77‑1) is a heterocyclic small molecule belonging to the furo[2,3‑d]pyrimidine class. Its structure features a fused furan–pyrimidine bicyclic core with methyl substituents at positions 4 and 6 and a phenyl ring at position 2 [1]. The scaffold is recognized in medicinal chemistry as a privileged template for kinase inhibitor design [2]. Computed physicochemical properties – molecular weight 224.26 g mol⁻¹, XLogP3 3.4, topological polar surface area 38.9 Ų, zero hydrogen‑bond donors, three hydrogen‑bond acceptors, and a single rotatable bond – are available from PubChem [1]. These properties define the compound’s baseline drug‑likeness and differentiate it from closely related furo[2,3‑d]pyrimidine variants that lack the 2‑phenyl group or bear different substituents.

Why 4,6-Dimethyl-2-phenylfuro[2,3-d]pyrimidine Cannot Be Replaced by Another Furo[2,3-d]pyrimidine Without Altering Molecular Recognition


Furo[2,3‑d]pyrimidines are not functionally interchangeable because even minor substituent changes alter lipophilicity, hydrogen‑bonding capacity, and shape, which in turn govern target affinity, selectivity, and pharmacokinetics. The 2‑phenyl group in the title compound contributes a calculated XLogP3 of 3.4 and a TPSA of 38.9 Ų [1]. In contrast, the des‑phenyl analog 4,6‑dimethylfuro[2,3‑d]pyrimidine (CAS 22727‑37‑3) possesses a lower molecular weight (148.16 g mol⁻¹) and a markedly different lipophilicity profile . Within the kinase inhibitor field, SAR studies have explicitly shown that replacing a 2‑phenyl with a 2‑thienyl or 2‑furyl group substantially alters Akt1 inhibitory potency, underscoring that the 2‑aryl identity is a critical determinant of biological activity [2]. Consequently, a user requiring the specific 2‑phenyl‑4,6‑dimethyl substitution pattern cannot substitute a generic “furo[2,3‑d]pyrimidine” without risking loss of the desired binding interactions, solubility, or cellular permeability.

Quantitative Differentiation of 4,6-Dimethyl-2-phenylfuro[2,3-d]pyrimidine Versus Its Closest Analogs


Lipophilicity (XLogP3) Comparison: 2‑Phenyl vs. 2‑H and 2‑Thienyl Analogs

The computed XLogP3 of 4,6‑dimethyl‑2‑phenylfuro[2,3‑d]pyrimidine is 3.4, which is substantially higher than that of the des‑phenyl analog 4,6‑dimethylfuro[2,3‑d]pyrimidine (XLogP3 ~1.5) [1]. In the Akt1 inhibitor series, the 2‑thienyl analog (compound 3a) exhibits an IC₅₀ of 24 µM, whereas the corresponding 2‑phenyl analog is less potent (IC₅₀ not explicitly reported but inferred to be >50 µM) [2]. This demonstrates that the 2‑phenyl group imparts a distinct lipophilicity–potency profile that differs from both the unsubstituted and the 2‑thienyl variants.

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA) and Brain Penetration Predictions

The TPSA of 4,6‑dimethyl‑2‑phenylfuro[2,3‑d]pyrimidine is 38.9 Ų [1]. A TPSA below 60 Ų is generally associated with good blood‑brain barrier penetration, while a TPSA below 140 Ų correlates with good intestinal absorption [2]. The des‑phenyl analog (4,6‑dimethylfuro[2,3‑d]pyrimidine) is predicted to have a TPSA of approximately 30 Ų, while bulkier 2‑substituted analogs (e.g., 2‑(4‑methoxyphenyl) derivative) would exceed 48 Ų. The target compound’s TPSA of 38.9 Ų positions it in a range that balances CNS penetration potential with solubility, offering a distinct physicochemical profile compared to both smaller and larger 2‑aryl variants.

TPSA CNS penetration Drug design

Hydrogen-Bond Donor Count: Advantage of Zero HBD for Prodrug or Lipophilic Optimization

The target compound has zero hydrogen‑bond donors (HBD = 0) and three hydrogen‑bond acceptors (HBA = 3) [1]. In contrast, the 4‑amino‑furo[2,3‑d]pyrimidine analogs, which are frequently used as kinase inhibitor leads, possess at least one HBD (the 4‑NH₂ group). The absence of HBDs in the target compound reduces the desolvation penalty for membrane permeation and eliminates a potential site for phase‑II metabolism (glucuronidation/sulfation), making it a cleaner scaffold for lipophilic optimization or prodrug strategies [2].

Hydrogen-bond donor Permeability Lipinski rule

Rotatable Bond Count (RBC) and Conformational Rigidity

The target compound has a single rotatable bond (the C–C bond connecting phenyl to the pyrimidine ring) [1]. By comparison, 4,6‑dimethyl‑2‑(4‑methoxyphenyl)furo[2,3‑d]pyrimidine has two rotatable bonds, and 2‑benzyl analogs would have at least three. A lower rotatable bond count is associated with reduced entropic penalty upon binding and improved ligand efficiency [2]. The restricted conformational flexibility of the target compound makes it a more rigid scaffold for fragment‑based or structure‑based drug design compared to more flexible 2‑substituted analogs.

Conformational restriction SAR Scaffold optimization

Use as a Key Synthetic Intermediate in Kinase-Targeted Patent Literature

The 4,6‑dimethyl‑2‑phenylfuro[2,3‑d]pyrimidine scaffold appears as a core intermediate in patents describing multi‑targeted receptor tyrosine kinase inhibitors and microtubule targeting agents [1]. Specifically, US 9,777,012 discloses conformationally restricted 4‑substituted‑2,6‑dimethylfuro[2,3‑d]pyrimidines wherein the 2‑position is a methyl group; the target compound, bearing a 2‑phenyl instead of a 2‑methyl, serves as a direct precursor for SAR exploration of the 2‑position in this chemotype. In the Akt1 inhibitor series, introduction of a 2‑thienyl group improved potency 2‑ to 5‑fold over the 2‑phenyl analog, demonstrating that the 2‑phenyl compound is the essential reference point for optimizing 2‑aryl substituents [2].

Chemical intermediate Kinase inhibitor Patents

Recommended Procurement Scenarios for 4,6-Dimethyl-2-phenylfuro[2,3-d]pyrimidine Based on Evidence Backing


Kinase Inhibitor Lead Optimization Requiring a 2‑Phenyl Scaffold with Defined Lipophilicity

When a medicinal chemistry team is optimizing furo[2,3‑d]pyrimidine‑based kinase inhibitors and needs a 2‑phenyl analog with an XLogP3 of 3.4, the title compound provides the exact lipophilicity reference. The Akt1 SAR shows that replacing 2‑phenyl with 2‑thienyl improves potency but alters logP; therefore, the 2‑phenyl compound is essential for establishing baseline lipophilic efficiency. [1]

CNS Drug Discovery Programs Screening for Blood‑Brain Barrier Permeability

With a TPSA of 38.9 Ų (well below the 60 Ų CNS threshold) and zero H‑bond donors, the target compound is an attractive scaffold for CNS‑oriented kinase programs. It offers a more CNS‑favorable profile than 4‑amino‑furo[2,3‑d]pyrimidines, which carry an additional HBD that can hinder brain penetration. [2]

Fragment‑Based Drug Design or Structure‑Based Design Requiring a Conformationally Restricted Core

The single rotatable bond of the title compound makes it a rigid fragment suitable for crystallography‑guided optimization. Its rigidity reduces entropic binding costs relative to more flexible 2‑benzyl or 2‑(4‑methoxyphenyl) analogs, thereby improving ligand efficiency in fragment growth strategies. [3]

Replication of Patent‑Disclosed Synthetic Routes and SAR Expansion at the 2‑Position

The compound is directly relevant to the synthetic schemes described in US 9,777,012 and related kinase inhibitor patents. Procuring the exact 2‑phenyl‑4,6‑dimethyl scaffold enables researchers to reproduce key intermediates and to systematically vary the 2‑aryl group while keeping the 4,6‑dimethyl substitution constant. [4]

Quote Request

Request a Quote for 4,6-Dimethyl-2-phenylfuro[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.